N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a chloropropyl chain, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Introduction of the Chloropropyl Group: The chloropropyl group is introduced via nucleophilic substitution, where 3-chloropropylamine reacts with the boronate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The boronate ester can participate in oxidation reactions to form boronic acids or reduction reactions to form boranes.
Coupling Reactions: The boronate ester is a key intermediate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Boronic acids.
Reduction: Boranes.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry
In materials science, this compound can be used to create polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The boronate ester can interact with diols and other molecules, forming reversible covalent bonds.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloropropyl)-3-bromobenzenesulfonamide: Similar structure but lacks the boronate ester group.
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the chloropropyl group.
N-(3-Chloropropyl)-benzenesulfonamide: Lacks both the boronate ester and additional substituents on the benzene ring.
Uniqueness
N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both a boronate ester and a sulfonamide group makes it particularly versatile in synthetic chemistry and drug development.
This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
N-(3-chloropropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO4S/c1-14(2)15(3,4)22-16(21-14)12-7-5-8-13(11-12)23(19,20)18-10-6-9-17/h5,7-8,11,18H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWFVJVOVCYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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